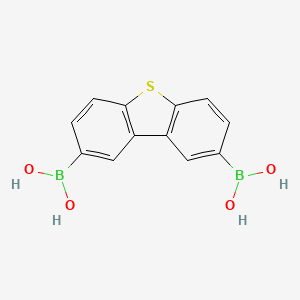

(8-boronodibenzothiophen-2-yl)boronic Acid

Description

Propriétés

IUPAC Name |

(8-boronodibenzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFLHPYMEWINRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10B2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (8-boronodibenzothiophen-2-yl)boronic Acid typically involves the reaction of dibenzothiophene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the dibenzothiophene moiety . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex boronic acids.

Industrial Production Methods

Industrial production of (8-boronodibenzothiophen-2-yl)boronic Acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(8-boronodibenzothiophen-2-yl)boronic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted dibenzothiophene derivatives. These products have various applications in organic synthesis and material science.

Applications De Recherche Scientifique

Scientific Research Applications

(8-boronodibenzothiophen-2-yl)boronic acid is utilized across various scientific disciplines:

- Chemistry It serves as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

- Biology The compound is investigated as a potential biological probe due to its ability to interact with biomolecules.

- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

- Industry The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

(8-Boronodibenzothiophen-2-yl)boronic acid has potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse applications, including their roles as enzyme inhibitors, particularly against β-lactamases, and their potential in anticancer therapies . Boronic acids generally exert their biological effects through interactions with various enzymes. The structure of (8-Boronodibenzothiophen-2-yl)boronic acid allows it to act as an inhibitor of serine proteases and β-lactamases. The boron atom in these compounds can form covalent bonds with nucleophilic residues in enzymes, effectively inhibiting their activity.

Antibacterial Activity

Research indicates that boronic acids can inhibit bacterial growth by targeting β-lactamases, enzymes that confer antibiotic resistance. For instance, a study highlighted the efficacy of boronic acid derivatives in overcoming resistance mechanisms in Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.

Anticancer Activity

The compound also shows promise as an anticancer agent. Boronic acids have been linked to the inhibition of proteasomes, which are crucial for regulating cellular processes and maintaining protein homeostasis. Bortezomib, a well-known proteasome inhibitor containing boron, has been successfully used in treating multiple myeloma.

Case Studies

- Case Study 1: Inhibition of β-Lactamases In a comparative study involving various boronic acid derivatives, (8-boronodibenzothiophen-2-yl)boronic acid was evaluated for its ability to inhibit class A β-lactamases. The compound demonstrated significant inhibitory activity against KPC-type enzymes, which are notorious for their role in antibiotic resistance. The study utilized disk potentiation tests to measure the zone of inhibition when combined with standard antibiotics.

- Case Study 2: Anticancer Efficacy A recent investigation assessed the cytotoxic effects of (8-boronodibenzothiophen-2-yl)boronic acid on cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain cancers. The mechanism involved the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.

Research Findings

Research has shown that modifications to the boronic acid structure can enhance selectivity and potency against specific targets. For example, structural analogs have been developed to improve binding affinity to β-lactamases while reducing toxicity.

Boronic Acids in Medicinal Chemistry

Boronic acids possess anticancer, antibacterial, and antiviral activities, and can be used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of already existing activities . The preparation of compounds with this chemical group is relatively simple and well known . Several boronic acid derivatives have reported biological applications .

N-dipeptidyl boronic acid, approved by the FDA and EMA in 2015 and 2016, is used to treat multiple myeloma, having the same mechanism as bortezomib . Vaborbactam, a cyclic boronic acid and β-lactamase inhibitor, was approved by the FDA in 2017 and by the EMA in 2018 and is used with antibiotics to treat urinary, abdominal, and lung infections .

Boronic acid as building block intermediates

Mécanisme D'action

The mechanism of action of (8-boronodibenzothiophen-2-yl)boronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to form stable complexes with biomolecules is key to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

Table 1: Structural Comparison of Dibenzothiophene-Based Boronic Acids

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine at position 7 in ) increase electrophilicity, enhancing interactions with biological targets like serine proteases or β-lactamases .

- Solubility : Bulky substituents (e.g., triphenylene in ) may reduce aqueous solubility, whereas hydrophilic groups (e.g., hydroxynaphthyl in ) improve bioavailability .

Table 2: Antiproliferative and Enzymatic Inhibition Profiles

Key Observations :

- Substituent Position : Meta-substituted aryl boronic acids () show stronger inhibition of bacterial enzymes (e.g., R39) compared to ortho-substituted analogs, likely due to steric and electronic optimization .

- Solubility Challenges : Pyren-1-yl boronic acid () precipitates in culture media, emphasizing the need for balanced lipophilicity in drug design .

Comparative Reactivity and Binding Affinity

- Diol Binding : Boronic acids form reversible complexes with diols (e.g., catechol, sugars). Diphenylborinic acids (R1R2B(OH)) exhibit ~10× higher association constants than boronic acids for substrates like catechol, attributed to reduced steric hindrance and optimized Lewis acidity .

- pH-Dependent Reactivity: Boronic acids (e.g., 4-nitrophenyl boronic acid in ) undergo oxidative conversion to phenols under basic conditions (pH ~11), critical for prodrug activation strategies .

Implications for Drug Design and Therapeutic Potential

- Anticancer Agents: Phenanthren-9-yl and hydroxynaphthyl boronic acids () demonstrate sub-micromolar IC₅₀ values, suggesting that dibenzothiophene analogs like (8-boronodibenzothiophen-2-yl)boronic acid could be optimized for tumor-specific targeting.

- Antimicrobial Activity : Thiophene-containing boronic acids (e.g., N-2-thiophen-2-yl-acetamide boronic acid in ) inhibit β-lactamases, highlighting the role of sulfur heterocycles in overcoming antibiotic resistance .

- Enzyme Inhibition : Triazole-substituted boronic acids () show improved MICs against pathogens, indicating that heterocyclic modifications enhance pharmacokinetic profiles .

Activité Biologique

(8-Boronodibenzothiophen-2-yl)boronic acid is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse applications, including their roles as enzyme inhibitors, particularly against β-lactamases, and their potential in anticancer therapies. This article explores the biological activity of (8-boronodibenzothiophen-2-yl)boronic acid, supported by case studies, research findings, and data tables.

Boronic acids generally exert their biological effects through interactions with various enzymes. In the case of (8-boronodibenzothiophen-2-yl)boronic acid, its structure allows it to act as an inhibitor of serine proteases and β-lactamases. The boron atom in these compounds can form covalent bonds with nucleophilic residues in enzymes, effectively inhibiting their activity.

Antibacterial Activity

Research indicates that boronic acids can inhibit bacterial growth by targeting β-lactamases, enzymes that confer antibiotic resistance. For instance, a study highlighted the efficacy of boronic acid derivatives in overcoming resistance mechanisms in Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .

Table 1: Inhibitory Effects of Boronic Acids on β-Lactamases

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| (8-Boronodibenzothiophen-2-yl) | TBD | KPC-2 |

| S02030 | 0.5 | KPC-2 |

| MB_076 | 0.3 | CTX-M-96 |

Note: TBD = To Be Determined

Anticancer Activity

The compound also shows promise as an anticancer agent. Boronic acids have been linked to the inhibition of proteasomes, which are crucial for regulating cellular processes and maintaining protein homeostasis. Bortezomib, a well-known proteasome inhibitor containing boron, has been successfully used in treating multiple myeloma .

Case Study 1: Inhibition of β-Lactamases

In a comparative study involving various boronic acid derivatives, (8-boronodibenzothiophen-2-yl)boronic acid was evaluated for its ability to inhibit class A β-lactamases. The compound demonstrated significant inhibitory activity against KPC-type enzymes, which are notorious for their role in antibiotic resistance. The study utilized disk potentiation tests to measure the zone of inhibition when combined with standard antibiotics .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the cytotoxic effects of (8-boronodibenzothiophen-2-yl)boronic acid on cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain cancers. The mechanism involved the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors .

Research Findings

Research has shown that modifications to the boronic acid structure can enhance selectivity and potency against specific targets. For example, structural analogs have been developed to improve binding affinity to β-lactamases while reducing toxicity .

Table 2: Structure-Activity Relationship of Boronic Acids

| Compound | Binding Affinity (K_d) | Selectivity Ratio |

|---|---|---|

| (8-Boronodibenzothiophen-2-yl) | TBD | TBD |

| Bortezomib | 1 nM | High |

| S02030 | 0.5 nM | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (8-boronodibenzothiophen-2-yl)boronic Acid, and how do reaction conditions influence yield?

- Methodology : Optimize Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with dibenzothiophene precursors and boronating agents. Key parameters include temperature (80–110°C), solvent (THF/toluene mixtures), and base (Na₂CO₃/K₂CO₃). Purification via column chromatography or recrystallization improves purity.

- Reference : Similar protocols for halogenated phenylboronic acids emphasize solvent polarity and base strength for efficient coupling .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodology :

- ¹¹B NMR : Identify boronic acid peaks (δ ~30 ppm for free acid; δ ~10–15 ppm for esterified forms). Adjust pH to stabilize the boronate form for clearer signals .

- MALDI-MS : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to prevent boroxine trimerization. Use on-plate esterification for enhanced ionization .

- Elemental Analysis : Confirm boron content via ICP-MS or combustion analysis.

Q. What role does this compound play in cross-coupling reactions for drug discovery?

- Methodology : As a boronic acid, it enables C–C bond formation in aryl-aryl couplings. For example, conjugate with halogenated heterocycles to generate bioactive molecules. Monitor reaction progress via TLC or HPLC, and validate products using HRMS .

Advanced Research Questions

Q. How can stopped-flow kinetics elucidate the binding dynamics of this boronic acid with diols or biological targets?

- Methodology : Use a stopped-flow spectrometer to measure binding rates (kₒₙ/kₒff) with diols (e.g., fructose, glucose) at physiological pH. Fluorescence quenching or UV-Vis absorbance changes (e.g., 300–400 nm) track real-time binding. Compare kon values to establish affinity hierarchies (e.g., D-fructose > D-glucose) .

- Data Analysis : Fit kinetic traces to pseudo-first-order models. Correlate kₒₙ with thermodynamic binding constants (Kd) to determine rate-limiting steps .

Q. How can researchers address analytical challenges in mass spectrometry caused by boronic acid trimerization?

- Methodology : Derivatize with diols (e.g., pinacol) to form stable boronic esters before MALDI-MS analysis. Alternatively, use DHB as a matrix and derivatizing agent for in situ esterification, which suppresses dehydration artifacts .

- Validation : Compare spectra with/without derivatization to confirm suppression of boroxine peaks (~3× molecular ion).

Q. What experimental strategies evaluate the anticancer potential of this compound in glioblastoma or other cancer models?

- Methodology :

- In Vitro : Test cytotoxicity via MTT assays on glioblastoma cell lines (e.g., U87). Use IC₅₀ values to rank potency.

- Mechanistic Studies : Perform tubulin polymerization assays (cf. combretastatin analogs) or apoptosis markers (e.g., Annexin V staining) .

- Selectivity : Compare effects on cancer vs. normal cell lines to assess therapeutic index.

Q. How can electronic modifications of the dibenzothiophene core enhance binding affinity or catalytic activity?

- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂) or electron-donating substituents (e.g., -OCH₃) to modulate boron’s Lewis acidity. Measure pKa via ¹H NMR titration (correlate δ B-OH with acidity) and compare binding constants (Kd) with diols .

- Case Study : Fluorinated phenylboronic acids show enhanced glucose affinity due to increased acidity .

Q. How can this compound be integrated into electrochemical sensors for real-time glucose monitoring?

- Methodology : Immobilize on redox-active polymer-modified electrodes (e.g., poly-nordihydroguaiaretic acid). Use competitive displacement assays where glucose binding alters electrochemical impedance. Calibrate using cyclic voltammetry in buffered solutions .

- Optimization : Tune polymer porosity to exclude interferents (e.g., plasma proteins) and enhance selectivity .

Q. How to resolve contradictions in binding data caused by non-specific interactions in glycoprotein studies?

- Methodology : Use surface plasmon resonance (SPR) to differentiate specific boronic acid-diol binding from secondary interactions (e.g., hydrophobic effects). Adjust buffer pH and ionic strength to minimize non-specific adsorption .

- Validation : Compare binding of glycosylated vs. non-glycosylated proteins (e.g., RNase B vs. RNase A) under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.